Chemical structure analysis of 2-Formyl-4-methylphenylboronic acid pinacol ester
Chemical structure analysis of 2-Formyl-4-methylphenylboronic acid pinacol ester
Topic: Chemical Structure Analysis of 2-Formyl-4-methylphenylboronic Acid Pinacol Ester Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Structural Dynamics, Stability Profiles, and Synthetic Utility
Executive Summary: The Bifunctional "Janus" Scaffold
In the landscape of organoboron chemistry, 2-Formyl-4-methylphenylboronic acid pinacol ester represents a high-value, bifunctional building block. Unlike standard aryl boronic esters used solely for cross-coupling, this molecule possesses an ortho-formyl group relative to the boronate. This specific geometric arrangement introduces a "Janus" character:
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The Synthetic Handle: The pinacol boronate (Bpin) enables Suzuki-Miyaura cross-coupling.[1]
-
The Reactive Core: The ortho-aldehyde (CHO) allows for condensation, reduction, or reductive amination.
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The Latent Heterocycle: The proximity of the electrophilic boron and the nucleophilic carbonyl oxygen creates a predisposition for cyclization into benzoxaboroles , a privileged scaffold in modern antimicrobial drug discovery (e.g., Tavaborole, Crisaborole).
This guide analyzes the structural integrity, spectroscopic signature, and handling protocols required to maximize the utility of this compound.
Structural Elucidation & Spectroscopic Signature
Accurate identification of this molecule requires distinguishing it from its hydrolysis products and regioisomers.
2.1 NMR Spectroscopy Analysis
The presence of the electron-donating methyl group at the C4 position and the electron-withdrawing formyl group at C2 creates a distinct splitting pattern.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Structural Insight |
| 10.3 - 10.5 | Singlet (1H) | Aldehyde (CHO). Highly deshielded. Absence indicates oxidation to acid or reduction. | |
| 7.6 - 7.8 | Doublet (1H) | Ar-H (C6). Ortho to the Bpin group. | |
| 7.4 - 7.5 | Singlet (1H) | Ar-H (C3). Ortho to the CHO group. Deshielded by the carbonyl anisotropy. | |
| 7.2 - 7.3 | Doublet (1H) | Ar-H (C5). Meta to Bpin/CHO. | |
| 2.35 - 2.45 | Singlet (3H) | Aryl-Methyl (Ar-CH | |
| 1.35 - 1.38 | Singlet (12H) | Pinacol Methyls. A sharp singlet confirms the ester is intact. Broadening suggests hydrolysis. | |
| ~30 - 34 | Broad Singlet | Tricoordinate Boron. A shift upfield (<20 ppm) would indicate tetrahedral character (boronate anion or complexation). |
2.2 Infrared (IR) & Mass Spectrometry (MS)
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IR: The diagnostic carbonyl stretch (
) appears at 1690–1700 cm . A secondary band at ~1350 cm corresponds to the B-O stretch. -
MS: The molecular ion
or is typically observed. Note that boronic esters often show a characteristic isotope pattern due to B (20%) and B (80%).
The "Ortho Effect" and Stability Profile
The defining feature of this molecule is the interaction between the Lewis-acidic boron and the Lewis-basic carbonyl oxygen.
3.1 Hydrolytic Instability & Cyclization
While pinacol esters are generally robust, the ortho-formyl group accelerates hydrolysis under aqueous basic conditions.
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Hydrolysis: The Bpin group hydrolyzes to the free boronic acid [R-B(OH)
]. -
Cyclization: The free boronic acid spontaneously cyclizes with the adjacent aldehyde to form a hydroxybenzoxaborole (hemiacetal form).
Critical Insight: In HPLC analysis using aqueous mobile phases, you may observe two peaks: the intact pinacol ester and the benzoxaborole (hydrolysis product). This is often an artifact of the method, not necessarily sample impurity.
Figure 1: The thermodynamic sink of ortho-formyl boronic acids. Upon hydrolysis, the molecule prefers the cyclic benzoxaborole form over the open boronic acid.
Synthetic Applications
4.1 Benzoxaborole Synthesis (Drug Discovery)
This molecule is a direct precursor to 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
-
Protocol: Treat the pinacol ester with NaIO
/ NH OAc (oxidative cleavage of pinacol) or simple acid hydrolysis (HCl/THF). -
Significance: Benzoxaboroles inhibit aminoacyl-tRNA synthetases (e.g., AN2690/Tavaborole) and PDE4 (Crisaborole).
4.2 Suzuki-Miyaura Cross-Coupling
Using this building block in Suzuki coupling requires specific conditions to prevent side reactions (like Cannizzaro disproportionation of the aldehyde).
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Weak bases are preferred (K
PO or NaHCO ) over strong bases (NaOH) to protect the aldehyde. -
Solvent: Dioxane/Water (9:1) or Toluene.
Figure 2: Strategic workflow for Suzuki coupling. The choice of weak base is critical to preserve the aldehyde functionality.
Experimental Protocols
5.1 Quality Control (HPLC Method)
To accurately assess purity without inducing artificial hydrolysis:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).
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Mobile Phase B: Acetonitrile (MeCN).
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Gradient: 50% B to 95% B over 10 minutes.
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Note: Avoid unbuffered water or basic mobile phases, which will convert the sample to the benzoxaborole on-column.
5.2 Storage & Handling[1]
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Atmosphere: Store under Argon/Nitrogen.
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Temperature: 2–8°C.
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Sensitivity: Moisture sensitive. The pinacol group is relatively stable, but long-term exposure to humidity will degrade the material to the cyclic hemiacetal.
References
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
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Adamczyk-Woźniak, L., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
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Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
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Sandford, C., & Aggarwal, V. K. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Communications.[2] Link
